

An In-depth Technical Guide to Lecirelin: Molecular Profile, Properties, and Experimental Methodologies

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Compound of Interest

Compound Name: *Lecirelin*

Cat. No.: *B612356*

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Introduction

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] Structurally distinct from native GnRH, these modifications confer a higher biological activity and a more prolonged effect.[2][3] Primarily utilized in veterinary medicine, **Lecirelin** effectively modulates the hypothalamic-pituitary-gonadal axis, making it a valuable tool for the management of reproductive cycles and the treatment of ovarian follicular cysts.[4] [5] This technical guide provides a comprehensive overview of **Lecirelin**'s molecular formula, properties, and the experimental protocols relevant to its synthesis, characterization, and mechanism of action.

Molecular Formula and Properties

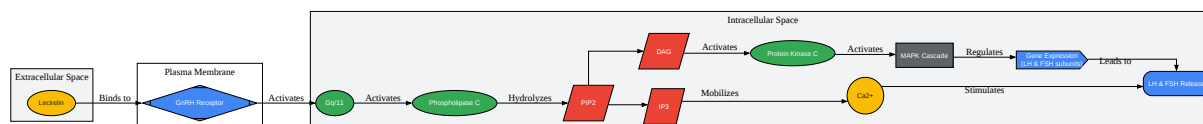
Lecirelin's molecular structure and physicochemical properties are summarized below. The data has been compiled from various chemical and pharmaceutical databases.

Property	Data
Molecular Formula	C ₅₉ H ₈₄ N ₁₆ O ₁₂
Molecular Weight	1209.40 g/mol
Amino Acid Sequence	{Glp}-His-Trp-Ser-Tyr-D-Val-Leu-Arg-Pro-NHEt
CAS Number	61012-19-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO (12.1 mg/mL) and water (25 mg/mL, with sonication).[6]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]

Mechanism of Action: The GnRH Receptor Signaling Pathway

As a GnRH agonist, **Lecirelin** exerts its effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[4][8] This interaction initiates a complex intracellular signaling cascade, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

The binding of **Lecirelin** to the GnRHR primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).[9][10] The elevation of intracellular Ca²⁺ and the activation of PKC are critical for the downstream signaling events that culminate in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.[5][8] The activated PKC can also initiate the mitogen-activated protein kinase (MAPK) cascade, further influencing gene expression.[5][10]



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Caption: GnRH Receptor Signaling Pathway

Experimental Protocols

Synthesis of Lecirelin via Solid-Phase Peptide Synthesis (SPPS)

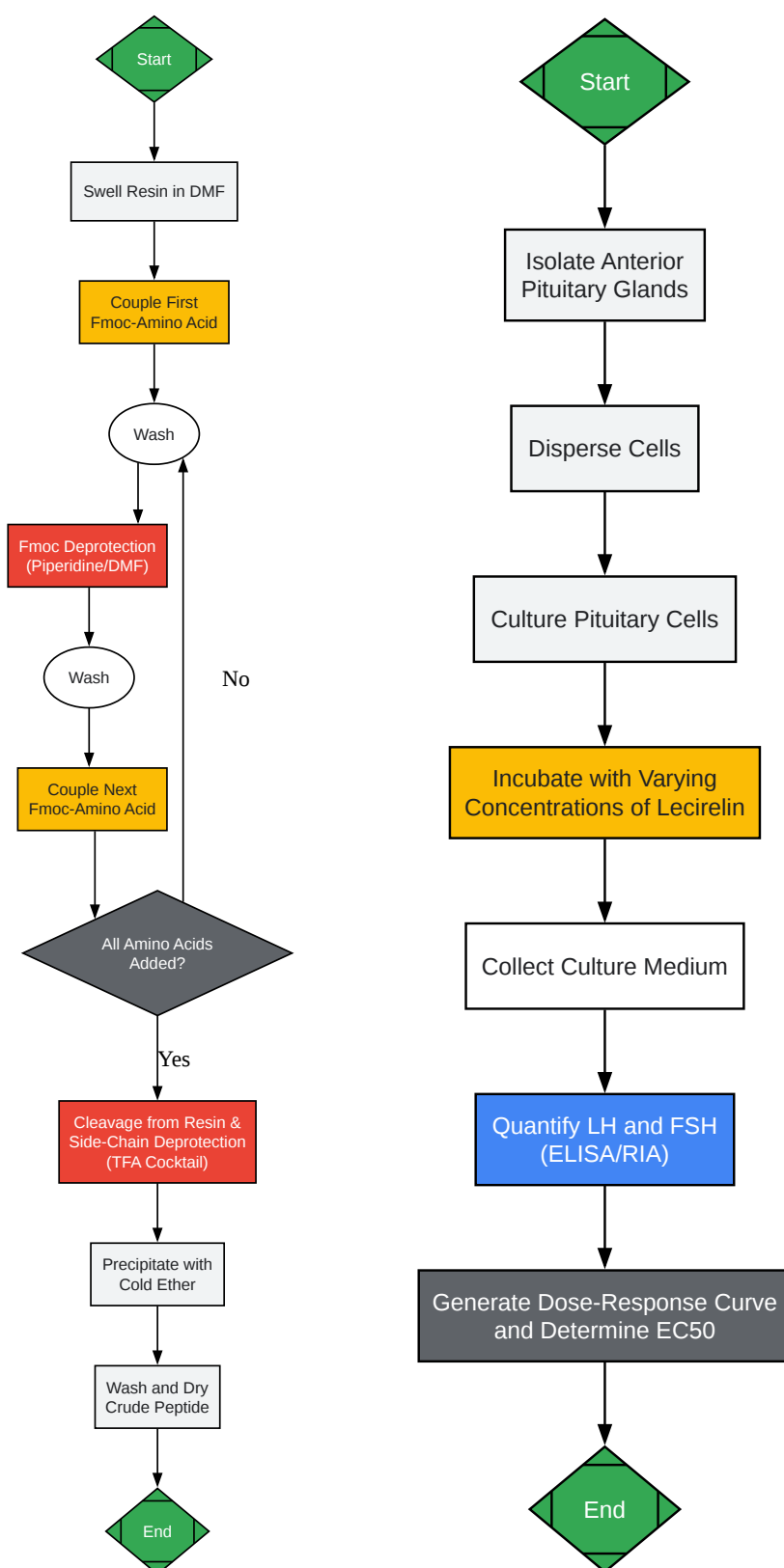
Lecirelin, like other peptide-based pharmaceuticals, is synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

Methodology:

- **Resin Preparation:** A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).
- **First Amino Acid Coupling:** The C-terminal amino acid (Proline in the case of **Lecirelin**) with its amino group protected by Fmoc and its side chain protected (if necessary), is coupled to the resin.
- **Deprotection:** The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.
- **Sequential Amino Acid Coupling:** The subsequent amino acids are added one by one in the desired sequence. Each coupling step is followed by a deprotection step to expose the N-

terminus for the next coupling reaction.

- **Cleavage and Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
- **Precipitation and Washing:** The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether and washed several times to remove residual cleavage reagents and scavengers.



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